Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl-
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Overview
Description
Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- is an organic compound with the molecular formula C11H15NO It is a derivative of benzenemethanamine, where the benzene ring is substituted with a cyclopropylmethoxy group and an alpha-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine and cyclopropylmethanol.
Reaction: The cyclopropylmethanol is reacted with a suitable activating agent to form cyclopropylmethoxy chloride.
Substitution: The cyclopropylmethoxy chloride is then reacted with benzenemethanamine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- involves its interaction with specific molecular targets. The cyclopropylmethoxy group and alpha-methyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound lacks the cyclopropyl group and has different chemical properties.
Benzenemethanamine, 4-(cyclopropylmethoxy)-: Similar but without the alpha-methyl group.
Uniqueness
Benzenemethanamine, 4-(cyclopropylmethoxy)-alpha-methyl- is unique due to the presence of both the cyclopropylmethoxy group and the alpha-methyl group. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
221670-73-1 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H17NO/c1-9(13)11-4-6-12(7-5-11)14-8-10-2-3-10/h4-7,9-10H,2-3,8,13H2,1H3 |
InChI Key |
FYMNFSMFSVCRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CC2)N |
Origin of Product |
United States |
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